molecular formula C13H16ClNO4 B1523556 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride CAS No. 325146-20-1

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride

Cat. No. B1523556
CAS RN: 325146-20-1
M. Wt: 285.72 g/mol
InChI Key: YQXLPJHRSOJDLA-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO4 . It is a white to off-white solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Benzylpyrrolidine-2,5-dicarboxylic acid is 1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18) . This indicates that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The benzyl group is attached to one of the carbon atoms in the ring, and the dicarboxylic acid groups are attached to two other carbon atoms in the ring .


Physical And Chemical Properties Analysis

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride is a white to off-white solid . It has a molecular weight of 285.72 . The compound is stable at room temperature .

Scientific Research Applications

Pharmacological Tool Development

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride has been studied for its potential as a pharmacological tool. A derivative of this compound, 1-benzyl-APDC, was synthesized and analyzed for its activity on metabotropic glutamate receptors (mGluRs). The findings indicated promising selectivity for the mGluR6 subtype, highlighting its potential utility in pharmacological research (Tueckmantel et al., 1997).

Antimicrobial Applications

The compound and its derivatives have been explored for antimicrobial applications. A study on microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and related compounds revealed potent antimicrobial properties, particularly in 1-acetyl-2-benzylpyrrolidine-2-carboxamide, against various microbial strains (Sreekanth & Jha, 2020).

Coordination Chemistry and Magnetic Properties

The compound has been used in coordination chemistry to form complex structures with metal ions. For instance, its reaction with CoII and other metal ions in the presence of certain ligands led to the formation of coordination networks with interesting magnetic properties, demonstrating its potential in materials science and nanotechnology (Plater et al., 1999).

Electrophilic Trapping and Metabolism Studies

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride has been used in studies to understand the trapping of electrophilic species generated during metabolism. The research provides insights into the metabolism of xenobiotics and the formation of potentially toxic intermediates, contributing to our understanding of drug metabolism and toxicity (Ho & Castagnoli, 1980).

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride is not specified in the sources I found. Its biological activity would depend on its specific interactions with biological molecules, which could vary depending on the context .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-benzylpyrrolidine-2,5-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.ClH/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXLPJHRSOJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693863
Record name 1-Benzylpyrrolidine-2,5-dicarboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride

CAS RN

325146-20-1
Record name 1-Benzylpyrrolidine-2,5-dicarboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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